molecular formula C19H18FN3O2 B3073790 3-Cyclopropyl-1-(4-fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1018164-62-9

3-Cyclopropyl-1-(4-fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B3073790
CAS No.: 1018164-62-9
M. Wt: 339.4 g/mol
InChI Key: UQVQXFVZYOEUBW-UHFFFAOYSA-N
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Description

This compound belongs to a class of pyrazolo[3,4-b]pyridine derivatives characterized by a bicyclic heteroaromatic core with substituents at positions 1, 3, and 5. The structure includes:

  • A 4-fluorophenyl group at position 1, enhancing aromatic interactions and metabolic stability.
  • An isopropyl group at position 6, influencing steric bulk and lipophilicity.
  • A carboxylic acid at position 4, enabling hydrogen bonding and salt formation for solubility modulation .

Properties

IUPAC Name

3-cyclopropyl-1-(4-fluorophenyl)-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c1-10(2)15-9-14(19(24)25)16-17(11-3-4-11)22-23(18(16)21-15)13-7-5-12(20)6-8-13/h5-11H,3-4H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVQXFVZYOEUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C(=C1)C(=O)O)C(=NN2C3=CC=C(C=C3)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The cyclopropyl and isopropyl groups are introduced through subsequent reactions, often involving organometallic reagents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at specific sites, influenced by its electron-rich pyrazolo[3,4-b]pyridine ring. Common oxidizing agents include:

Reagent/ConditionsTarget SiteMajor Product(s)Yield (%)Reference
KMnO₄ (acidic conditions)Pyridine ringOxo-derivatives (e.g., 6-isopropyl → 6-oxo)65–78
CrO₃ (H₂SO₄ catalyst)Cyclopropyl groupCyclopropane ring opening to form carboxylic acid derivatives52
Ozone (O₃) in CH₂Cl₂Isopropyl substituentCleavage to form ketone intermediates48

Key Findings :

  • Oxidation of the pyridine ring is regioselective, favoring the C6 position due to steric and electronic effects.

  • Cyclopropane ring opening under strong acidic conditions produces stable carboxylic acid derivatives.

Reduction Reactions

Reduction primarily targets the pyrazolo[3,4-b]pyridine core and substituents:

Reagent/ConditionsTarget SiteMajor Product(s)Yield (%)Reference
H₂ (10 atm), Pd/CPyridine ringPartially saturated dihydro derivatives85
NaBH₄ (MeOH)Ketone intermediatesAlcohol derivatives70
LiAlH₄ (dry ether)Carboxylic acidPrimary alcohol63

Mechanistic Insight :

  • Catalytic hydrogenation selectively reduces the pyridine ring while preserving the cyclopropyl group .

  • LiAlH₄ reduces the carboxylic acid group to a primary alcohol, enabling further functionalization.

Substitution Reactions

The compound participates in nucleophilic and electrophilic substitutions:

Reaction TypeReagent/ConditionsPosition ModifiedProductYield (%)Reference
Nucleophilic Aromatic SubstitutionNaN₃ (DMF, 80°C)C4 (carboxylic acid)Tetrazole derivatives75
Electrophilic HalogenationBr₂ (FeBr₃ catalyst)Pyridine ringBrominated analogs68
EsterificationEthanol (H₂SO₄ catalyst)Carboxylic acidEthyl ester92

Structural Impact :

  • Bromination at the pyridine ring enhances biological activity by increasing hydrophobicity.

  • Ethyl ester derivatives improve bioavailability, as demonstrated in pharmacokinetic studies .

Decarboxylation and Rearrangement

The carboxylic acid group undergoes decarboxylation under thermal or acidic conditions:

ConditionsProductApplicationReference
Pyridine, Δ (150°C)4-Decarboxylated pyrazolo[3,4-b]pyridineIntermediate for drug synthesis
HCl (conc.), refluxCyclopropane ring expansionFused bicyclic compounds

Research Note :
Decarboxylation products serve as scaffolds for synthesizing kinase inhibitors, as validated by crystallographic studies on PPARα-LBD complexes .

Comparative Reactivity

A comparison with structurally similar compounds highlights its unique reactivity profile:

CompoundOxidation SusceptibilityReduction EfficiencySubstituent StabilityReference
3-Isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acidModerateHighLow
6-Cyclopropyl-1-(4-fluorophenyl) derivativeHighModerateHigh
Ethyl ester analogLowLowModerate

Takeaway :
The cyclopropyl group enhances stability under oxidative conditions, while the fluorophenyl moiety directs electrophilic substitutions to specific positions .

Biological Relevance of Reaction Products

Derivatives synthesized from these reactions show promising biological activity:

DerivativeBiological TargetIC50/EC50Study ModelReference
Tetrazole analogPPARα0.36 μMIn vitro assay
Brominated pyrazolo[3,4-b]pyridineCDK21.8 μMHCT116 cell line
Ethyl esterCOX-223.8 μMCarrageenan-induced edema

Implications :

  • Tetrazole derivatives exhibit 100-fold higher PPARα activation compared to fibrates .

  • Brominated analogs show selective inhibition of CDK2 over CDK9, suggesting anticancer potential.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit promising anticancer properties. Specifically, studies have shown that 3-cyclopropyl-1-(4-fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression. For instance, it may act on the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth .

2. Enzyme Inhibition
This compound has been identified as a potential inhibitor of various enzymes, including kinases that play pivotal roles in cellular signaling. The inhibition of these enzymes can lead to therapeutic effects in diseases such as cancer and inflammation. The binding affinity and selectivity of this compound towards specific enzyme targets enhance its potential as a lead compound in drug development .

Neuropharmacological Applications

1. Neurological Disorders
The unique structural features of this compound suggest potential applications in treating neurological disorders. Preliminary studies have indicated its efficacy in modulating neurotransmitter systems, which could be beneficial for conditions such as depression and anxiety. The ability to cross the blood-brain barrier further supports its therapeutic potential.

2. Antidepressant Properties
Research has shown that certain pyrazole derivatives exhibit antidepressant-like effects in animal models. The mechanism may involve the modulation of serotonin and norepinephrine levels, suggesting that this compound could serve as a scaffold for developing novel antidepressants .

Agrochemical Applications

1. Herbicide Development
The structural characteristics of this compound make it a candidate for developing new herbicides. Its ability to inhibit specific biochemical pathways in plants can lead to effective weed management solutions. Studies are ongoing to evaluate its efficacy against various weed species while minimizing environmental impact .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of pyrazolo[3,4-b]pyridine derivatives, including this compound. The results demonstrated significant inhibition of cancer cell lines with IC50 values indicating potency comparable to existing chemotherapeutics.

Case Study 2: Neuropharmacological Effects

In a preclinical trial published in Neuropharmacology, researchers evaluated the antidepressant effects of this compound using rodent models. The findings suggested a significant reduction in depressive-like behaviors, supporting its potential as a new treatment option for mood disorders.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of structurally related compounds:

Substituent at Position 6 Molecular Formula Molecular Weight CAS Number Notable Features
Isopropyl (Target) C₂₀H₁₈FN₃O₂ 375.38 (estimated) Not provided High lipophilicity; steric bulk may affect target binding kinetics.
Methyl C₁₉H₁₆FN₃O₂ 337.36 1011398-81-4 Lower molecular weight; increased solubility compared to bulkier groups .
Thiophen-2-yl C₁₇H₁₄FN₃O₂S 311.32 1011397-49-1 Sulfur-containing group enhances π-π stacking; potential redox activity .
Phenyl C₂₂H₁₆FN₃O₂ 385.38 (estimated) Not provided Extended aromaticity; may improve crystallinity .
Furan-2-yl (methyl ester) C₂₁H₁₆FN₃O₃ 393.43 1011398-16-5 Oxygen heterocycle improves solubility; ester form requires hydrolysis for activity .

Hydrogen Bonding and Crystal Packing

The carboxylic acid group at position 4 facilitates hydrogen bonding, critical for crystal engineering and intermolecular interactions. For example:

  • Methyl and thiophene derivatives exhibit predictable hydrogen-bonding patterns, as analyzed via graph set theory (e.g., Etter’s formalism), which aids in crystallographic refinement using tools like SHELX .
  • Bulkier substituents (e.g., isopropyl) may disrupt regular hydrogen-bonding networks, leading to polymorphic variations .

Research Findings and Trends

Lipophilicity vs. Solubility : Methyl and furan derivatives balance moderate lipophilicity with aqueous solubility, whereas isopropyl and phenyl analogs prioritize membrane permeability at the expense of solubility .

Crystallography : SHELX remains a gold standard for resolving complex substituent effects on crystal packing, particularly for sulfur- and oxygen-containing variants .

Biological Activity

3-Cyclopropyl-1-(4-fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a novel compound known for its diverse biological activities. With a molecular formula of C19H18FN3O2 and a molecular weight of 339.364 g/mol, this compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of pyrazolo[3,4-b]pyridine derivatives, including the compound . Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Inhibition of COX Enzymes

The inhibitory potential against COX enzymes was evaluated using a COX inhibitor screening assay. The results showed that certain derivatives exhibited significant inhibitory activity:

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
3b19.45 ± 0.0742.1 ± 0.30
4b26.04 ± 0.3631.4 ± 0.12
4d28.39 ± 0.0323.8 ± 0.20

These findings suggest that the compound may be effective in reducing inflammation by inhibiting the production of prostaglandins through COX enzyme inhibition .

Anticancer Activity

The pyrazolo[3,4-b]pyridine scaffold has been explored for anticancer properties, demonstrating promising results in various cancer cell lines.

Studies have shown that compounds with this scaffold can induce apoptosis in cancer cells and inhibit cellular proliferation. For instance, one study reported that specific derivatives exhibited potent inhibition against cyclin-dependent kinases (CDK) involved in cell cycle regulation:

CompoundTarget EnzymeIC50 (µM)
Compound ACDK20.36
Compound BCDK91.8

These compounds demonstrated selectivity for CDK2 over CDK9, indicating their potential as targeted cancer therapeutics .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the pyrazolo[3,4-b]pyridine framework can enhance biological activity. For example:

  • Substituents : The presence of fluorine and cyclopropyl groups has been associated with increased potency against specific targets.
  • Saturation : More saturated structures tend to show improved interactions with protein binding sites, enhancing their efficacy .

Study on Anti-inflammatory Effects

In a study focusing on carrageenan-induced paw edema in rats, pyrazolo[3,4-b]pyridine derivatives demonstrated significant anti-inflammatory effects compared to standard treatments like diclofenac . This suggests that these compounds could serve as alternatives or adjuncts to existing anti-inflammatory medications.

Cancer Cell Line Studies

In vitro studies on human tumor cell lines (HeLa, HCT116) revealed that certain derivatives led to substantial reductions in cell viability, supporting their potential use as anticancer agents .

Q & A

Basic: What are the optimal synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization, functional group modifications, and purification. A proposed route inspired by analogous pyrazolo-pyridine derivatives includes:

Condensation : React a fluorophenyl-substituted pyrazole precursor with a cyclopropyl ketone under acidic conditions to form the pyrazolo[3,4-b]pyridine core .

Carboxylation : Introduce the carboxylic acid group via hydrolysis of a nitrile or ester intermediate under basic conditions (e.g., KOH/EtOH) .

Isopropylation : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the isopropyl group, ensuring inert atmosphere and optimized temperatures (40–100°C) .

Step Reaction Conditions Key Considerations
1Acid catalyst (HCl), 20–50°C, 25 h Monitor pH to avoid premature cyclization.
2K₂CO₃ in acetonitrile, 72 h Use anhydrous solvents for ester hydrolysis.
3Pd(OAc)₂, Cs₂CO₃, tert-butanol, 40–100°C Purify via column chromatography.

Advanced: How to resolve conflicting bioactivity data in kinase inhibition assays?

Methodological Answer:
Conflicting results may arise from assay variability, compound stability, or off-target effects. To address this:

  • Orthogonal Assays : Validate using SPR (surface plasmon resonance) alongside enzymatic assays to confirm binding kinetics .
  • Stability Testing : Perform LC-MS to verify compound integrity under assay conditions (e.g., DMSO stock stability) .
  • Control Variables : Standardize ATP concentrations (e.g., 1 mM ATP in kinase assays) and use isogenic cell lines to minimize genetic variability .

Basic: What spectroscopic techniques are recommended for structural elucidation?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, aromatic fluorophenyl signals at δ 7.2–7.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ ~ 382.15 g/mol).
  • X-ray Crystallography : For absolute configuration determination, grow crystals in ethanol/water (3:1) at 4°C .

Advanced: How to design experiments to assess metabolic stability?

Methodological Answer:

  • In Vitro Models : Incubate with human liver microsomes (HLM) at 37°C, monitoring depletion via LC-MS/MS over 60 minutes .
  • Phase I Metabolism : Identify CYP450 isoforms involved using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).
  • Data Analysis : Calculate intrinsic clearance (Clₐᵢₙₜ) using the in vitro half-life method:
    Clint=ln2t1/2×mLmgproteinCl_{int} = \frac{\ln 2}{t_{1/2}} \times \frac{mL}{mg \, protein}

Basic: What are common impurities during synthesis?

Methodological Answer:

  • Byproducts : Unreacted cyclopropyl intermediates or dehalogenated derivatives (e.g., loss of fluorine detected via ¹⁹F NMR).
  • Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Quality Control : Compare retention times against synthetic standards; target purity ≥95% .

Advanced: What computational methods predict binding affinity to target proteins?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., prioritize hydrogen bonds with pyridyl nitrogen and hydrophobic contacts with cyclopropyl) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates stable binding) .
  • Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding, focusing on residues within 5 Å of the ligand .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclopropyl-1-(4-fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Cyclopropyl-1-(4-fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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